![molecular formula C10H17NO B1435011 1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers CAS No. 1803597-82-1](/img/structure/B1435011.png)
1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers
Overview
Description
Molecular Structure Analysis
The structure of a molecule like “1-(oxolan-2-yl)-2-azaspiro[3.3]heptane” would likely involve multiple chiral centers, leading to the possibility of multiple stereoisomers .Chemical Reactions Analysis
The specific chemical reactions that “1-(oxolan-2-yl)-2-azaspiro[3.3]heptane” would undergo would depend on its specific structure and the conditions under which it’s reacted .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties such as melting points, boiling points, and densities .Scientific Research Applications
Solvent Applications and Environmental Impact
2-Methyloxolane (2-MeOx) as a Sustainable Lipophilic Solvent : Vincent Rapinel and colleagues (2020) highlight 2-methyloxolane (2-MeOx), a bio-based solvent, for its potential in green extraction technologies. This review compares 2-MeOx with hexane, focusing on solvent power, extraction efficiency, toxicological profile, and environmental impacts. It underscores the environmental and economic viability of 2-MeOx as an alternative to conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products, suggesting a potential research direction for evaluating the applications of "1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers" in solvent roles (Rapinel et al., 2020).
Synthetic Methodologies and Chemical Properties
Recent Advances in Catalytic Oxidation of Cyclohexene : Hongen Cao and colleagues (2018) review the selective catalytic oxidation of cyclohexene, a reaction crucial for producing industrially valuable intermediates with different oxidation states and functional groups. This review could guide research into the oxidative properties and potential synthetic applications of "1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers," given the structural similarities and potential reactivity (Cao et al., 2018).
Analysis and Toxicity of Related Compounds
Recreational Use, Analysis, and Toxicity of Tryptamines : While not directly related, the work of R. Tittarelli and colleagues (2014) on tryptamines provides a framework for understanding the analysis and toxicity of complex organic compounds, including diastereomeric mixtures. This review emphasizes the importance of structure-activity relationships, suggesting a potential area of research for "1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers" in understanding its pharmacological effects and environmental impact (Tittarelli et al., 2014).
Mechanism of Action
properties
IUPAC Name |
3-(oxolan-2-yl)-2-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMUNDPNQNXVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2C3(CCC3)CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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